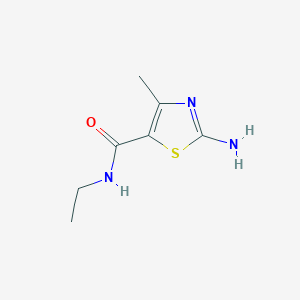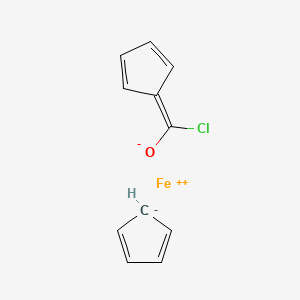
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole typically involves the reaction of 1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Possible use as a precursor for the synthesis of fungicides, herbicides, or insecticides.
Materials Science: Utilization in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(chloromethyl)-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(methylthio)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole: Contains a methylthio group instead of a chloromethyl group.
2-(chloromethyl)-5-(1H-imidazol-3-yl)-1,3,4-thiadiazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a chloromethyl group and a pyrazolyl group on the thiadiazole ring provides a versatile scaffold for further chemical modifications and the development of new compounds with desired properties.
Propiedades
Fórmula molecular |
C6H5ClN4S |
|---|---|
Peso molecular |
200.65 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3H2,(H,8,9) |
Clave InChI |
PDFCQBJOWKSREA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=NN=C(S2)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)







![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)


![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

